![molecular formula C19H18Br2N4O4 B3869379 N,N'-bis[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]propanediamide](/img/structure/B3869379.png)
N,N'-bis[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]propanediamide
Overview
Description
N,N’-bis[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]propanediamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two bromo and methoxy substituted phenyl groups attached to a propanediamide backbone through imine linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]propanediamide typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and propanediamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]propanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce amine derivatives. Substitution reactions result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
N,N’-bis[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]propanediamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N’-bis[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]propanediamide involves its interaction with specific molecular targets and pathways. The compound’s bromo and methoxy groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]oxamide
- N,N’-bis[(E)-(5-methylthiophen-2-yl)methylideneamino]propanediamide
- N,N’-dibromo-N,N’-bis(2,5-dimethylbenzenesulphonyl)ethylenediamine
Uniqueness
N,N’-bis[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]propanediamide is unique due to its specific substitution pattern and the presence of both bromo and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N,N'-bis[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Br2N4O4/c1-28-14-3-5-16(20)12(7-14)10-22-24-18(26)9-19(27)25-23-11-13-8-15(29-2)4-6-17(13)21/h3-8,10-11H,9H2,1-2H3,(H,24,26)(H,25,27)/b22-10+,23-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEENSRPILGJNPG-CZGKVYIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNC(=O)CC(=O)NN=CC2=C(C=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)CC(=O)N/N=C/C2=C(C=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


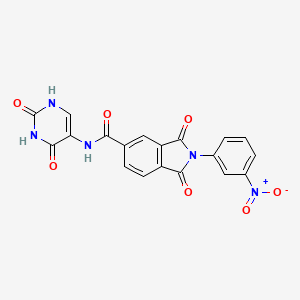
![1-{[2-(4-bromophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B3869307.png)
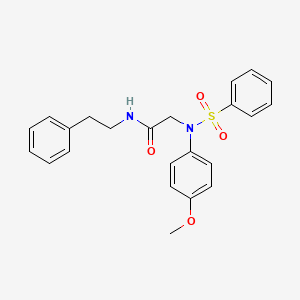
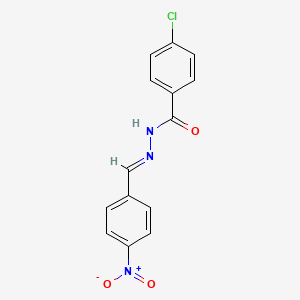
![4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL 4-FLUOROBENZOATE](/img/structure/B3869316.png)
![3,3'-[benzene-1,4-diylbis(oxy)]bis[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol]](/img/structure/B3869322.png)
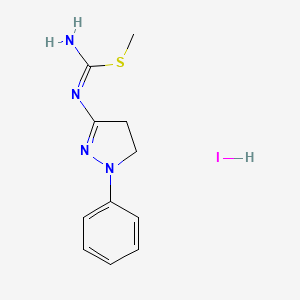
![N'-[(E)-2-furylmethylidene]-2-pyridinecarbohydrazide](/img/structure/B3869330.png)
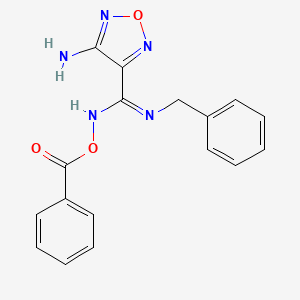
![[3-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B3869349.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B3869351.png)
![2-(3-chlorophenoxy)-N'-[(Z)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B3869356.png)
![N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-phenylpropanamide](/img/structure/B3869361.png)
![[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-(2-chlorophenyl)carbamate](/img/structure/B3869384.png)
